N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Description
N-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative with a glycine moiety attached via an oxypropanoyl linker. Its structure features a chromen-2-one (coumarin) core substituted with an ethyl group at position 4 and a methyl group at position 6. The 7-hydroxy group of the coumarin is etherified with a propanoyl chain that terminates in a glycine residue.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-4-11-7-15(21)24-16-9(2)13(6-5-12(11)16)23-10(3)17(22)18-8-14(19)20/h5-7,10H,4,8H2,1-3H3,(H,18,22)(H,19,20) |
InChI Key |
GIQHYYHTXISBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:
Synthesis of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Propanoyl Group: The chromenone core is then reacted with a suitable propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.
Coupling with Glycine: The final step involves coupling the propanoyl-chromenone intermediate with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
The compound exhibits strong antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research indicates that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine may inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .
3. Anticancer Activity
Preliminary studies show that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. Its ability to target specific cancer pathways could lead to the development of novel anticancer agents .
Therapeutic Applications
1. Drug Development
Given its biological activities, N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycine is being investigated for its potential as a lead compound in drug development. Its structural features may allow for modifications that enhance efficacy and reduce toxicity .
2. Nutraceuticals
The antioxidant and anti-inflammatory properties make this compound a suitable candidate for incorporation into nutraceutical products aimed at promoting health and preventing chronic diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituent groups and peptide chain length. Key comparisons include:
Substituent Variations on the Coumarin Core
- N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): Lacks the 8-methyl group present in the target compound. Molecular formula: C₁₈H₂₀N₂O₇ (MW: 376.36 g/mol).
- N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): Substitutes the 4-ethyl group with a 4-butyl chain. The longer alkyl chain increases molecular weight and hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Peptide Chain Modifications
- Glycine vs. Glycylglycine Derivatives :
Physicochemical and Functional Implications
Structural Effects on Properties
- Steric Effects: The 8-methyl group may restrict rotational freedom of the coumarin-propanoyl linkage, influencing conformational stability .
Biological Activity
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid. It has a molecular formula of C20H25NO6 and a molecular weight of 375.4 g/mol. The structure features a chromen moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid |
| Molecular Formula | C20H25NO6 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromen moiety enhances binding affinity to specific targets, potentially modulating their function. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological responses.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Chromen derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate effectiveness against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Antioxidant Properties : A study demonstrated that chromen derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of chromen derivatives in animal models of arthritis, showing reduced swelling and pain .
- Antimicrobial Activity : Research conducted on similar compounds revealed effective inhibition of bacterial growth against strains such as E. coli and S. aureus, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
